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molecular formula C12H10O5 B8782668 4-Acetyl-6-methoxyisochroman-1,3-dione CAS No. 918662-40-5

4-Acetyl-6-methoxyisochroman-1,3-dione

Cat. No. B8782668
M. Wt: 234.20 g/mol
InChI Key: NJCYEMDJSJLAGJ-UHFFFAOYSA-N
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Patent
US07608592B2

Procedure details

Cyclic anhydride 42 (405 mg; 1.73 mmol) was dissolved in aqueous NH4OH and heated at reflux for 1.5 h. The mixture was cooled to RT and the solid was filtered then dried overnight to give 270 mg (74%) of the title compound.
Quantity
405 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH3:15])[CH:12]=2)[C:7](=O)[O:6]C1=O)(=O)[CH3:2].[NH4+:18].[OH-]>>[CH3:15][O:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:6])[NH:18][C:1]([CH3:2])=[CH:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
405 mg
Type
reactant
Smiles
C(C)(=O)C1C(OC(C2=CC=C(C=C12)OC)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
then dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(NC(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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